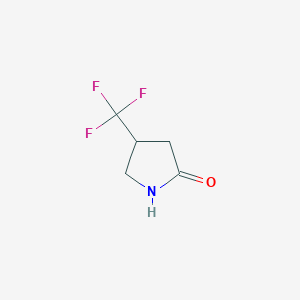

4-(Trifluoromethyl)pyrrolidin-2-one

Descripción

Significance of Trifluoromethylated Heterocycles in Contemporary Chemical Biology

The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into heterocyclic structures has become a cornerstone of modern medicinal chemistry and chemical biology. rsc.orgresearchgate.net The CF3 group's unique electronic and steric properties can profoundly influence a molecule's physicochemical characteristics. nih.gov These alterations include enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and modified acidity or basicity of nearby functional groups. rsc.orgnih.gov The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of trifluoromethylated compounds. mdpi.com

The strategic incorporation of a CF3 group can lead to improved biological activity and pharmacokinetic profiles of drug candidates. mdpi.com This is because the trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, while offering distinct electronic properties. mdpi.com Consequently, trifluoromethylated heterocycles are frequently identified as key skeletons in a wide array of pharmaceuticals and agrochemicals. researchgate.net Research in this area is dynamic, with ongoing efforts to develop new and efficient methods for introducing trifluoromethyl groups into heterocyclic systems. researchgate.net

The Pyrrolidinone Core as a Privileged Scaffold in Medicinal and Agrochemical Chemistry

The pyrrolidinone ring, a five-membered lactam, is recognized as a "privileged scaffold" in the fields of medicinal and agrochemical chemistry. researchgate.netresearchgate.net This designation stems from its frequent appearance in a multitude of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.govfrontiersin.org The pyrrolidinone core provides a rigid and synthetically versatile framework that can be readily functionalized to create diverse libraries of compounds for biological screening. researchgate.netnih.gov

The non-planar, sp3-hybridized nature of the pyrrolidinone ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. nih.gov Pyrrolidinone derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govfrontiersin.org This broad range of biological activities underscores the importance of the pyrrolidinone scaffold as a versatile starting point for the design and discovery of new bioactive agents. researchgate.netresearchgate.net

Research Landscape and Emerging Trends for 4-(Trifluoromethyl)pyrrolidin-2-one

The convergence of the advantageous properties of the trifluoromethyl group and the privileged nature of the pyrrolidinone scaffold has spurred growing interest in this compound and its derivatives. This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in both medicine and agriculture. rsc.org

Current research efforts are focused on several key areas:

Novel Synthetic Methodologies: Chemists are actively developing efficient and stereoselective methods for the synthesis of this compound and for its incorporation into larger, more complex molecular architectures. rsc.org

Exploration of Biological Activity: There is a significant drive to synthesize and evaluate new derivatives of this compound for a wide range of biological activities. This includes screening for potential therapeutic agents targeting various diseases, as well as for new agrochemicals.

Structure-Activity Relationship (SAR) Studies: A critical aspect of the research involves detailed SAR studies to understand how modifications to the this compound scaffold influence its biological activity. This knowledge is essential for the rational design of more potent and selective compounds.

The combination of the trifluoromethyl group's ability to enhance metabolic stability and the pyrrolidinone core's proven track record as a pharmacologically relevant scaffold positions this compound as a compound of significant interest for future research and development in the chemical sciences.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H6F3NO |

| Monoisotopic Mass | 153.04015 Da |

| Predicted XlogP | 0.6 |

This data is based on computational predictions. uni.lu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(trifluoromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAVNCLUOSJVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664304-83-0 | |

| Record name | 4-(trifluoromethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 4 Trifluoromethyl Pyrrolidin 2 One

Oxidation Reactions

Direct oxidation of the pyrrolidinone ring of 4-(trifluoromethyl)pyrrolidin-2-one is not a commonly reported transformation. The lactam functionality is generally resistant to oxidation under standard conditions. However, analogous systems containing trifluoromethyl groups attached to sulfur have been successfully oxidized. For instance, aryl trifluoromethyl sulfides can be selectively oxidized to the corresponding sulfoxides using hydrogen peroxide in trifluoroacetic acid, a process that avoids over-oxidation to the sulfone. rsc.org This suggests that while the carbon framework of the pyrrolidinone ring is stable, specific derivatization could introduce functionalities amenable to controlled oxidation.

Potential, though currently undocumented, oxidation reactions could target the carbon atoms alpha to the carbonyl group or the nitrogen atom, although the latter is generally less reactive in lactams compared to acyclic amides. Such transformations would likely require specialized and powerful oxidizing agents.

Reduction Reactions

The carbonyl group of the lactam in this compound is the primary site for reduction. This transformation can lead to different products depending on the reducing agent and reaction conditions.

Reduction to Pyrrolidine (B122466): Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the amide carbonyl to a methylene (B1212753) group, which would transform this compound into 4-(trifluoromethyl)pyrrolidine. This is a standard reaction for lactams, yielding the corresponding cyclic amine.

Partial Reduction to Carbinolamine: It is also conceivable to achieve partial reduction to a carbinolamine intermediate. For example, studies on other lactam systems have shown that N-nitroso lactams can be chemoselectively reduced to N-nitroso carbinolamines using one equivalent of a hydride reagent like lithium triethylborohydride. electronicsandbooks.com Subsequent removal of the activating group would yield the carbinolamine.

Reduction of Related Systems: In related fluorinated systems, such as α-CF₃-substituted β-lactams, the carbonyl group has been reduced to a hydroxyl group using sodium borohydride (NaBH₄) or LiAlH₄, yielding the corresponding amino alcohol. nih.gov This highlights the general reactivity of the amide carbonyl in fluorinated cyclic systems towards hydride reagents.

The following table summarizes potential reduction reactions based on established chemistry of lactams.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 4-(Trifluoromethyl)pyrrolidine | Full reduction of lactam |

| This compound | Sodium Borohydride (NaBH₄) | 4-(Trifluoromethyl)pyrrolidin-2-ol | Partial reduction to carbinolamine |

Substitution Reactions Involving the Trifluoromethyl Group or Pyrrolidinone Ring

The trifluoromethyl group is known for its high stability, and substitution of its fluorine atoms is challenging due to the strength of the C-F bonds. mdpi.com

Hydrodefluorination: One potential transformation is hydrodefluorination, converting the -CF₃ group into a -CF₂H group. While not documented for this compound specifically, organophotoredox catalysis has been successfully used for the hydrodefluorination of electron-poor trifluoromethylarenes. nih.gov This type of reaction typically involves a photocatalyst, a hydrogen atom donor, and a base under visible light irradiation. nih.gov Applying such a method to the target compound could potentially yield 4-(difluoromethyl)pyrrolidin-2-one, a transformation that significantly alters the electronic and hydrogen-bonding properties of the molecule.

Reactions on the Pyrrolidinone Ring: Substitution reactions on the saturated carbon framework of the pyrrolidinone ring are generally difficult without prior functionalization. The positions alpha to the carbonyl (C3 and C5) could potentially be deprotonated with a strong base to form an enolate, which could then react with an electrophile. However, the acidity of these protons is influenced by the C4-trifluoromethyl group, and this pathway remains largely unexplored for this specific molecule.

Derivatization Strategies for Expanding Molecular Complexity

Derivatization of this compound is a key strategy for creating analogues with diverse properties. The most accessible site for derivatization is the nitrogen atom of the lactam.

N-Alkylation: The N-H proton of the lactam can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form an amide anion, which can then act as a nucleophile in reactions with alkyl halides or other electrophiles. This N-alkylation is a common and effective method for introducing a wide variety of substituents. Studies on the alkylation of structurally similar 4-(trichloromethyl)pyrimidin-2(1H)-ones have shown that N1-alkylation proceeds efficiently with agents like 2-chloroacetamide and diethyl 2-bromomalonate. nih.gov

N-Acylation: Similarly, the nitrogen atom can be acylated using acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group, forming an N-acyl lactam (a cyclic imide derivative). N-acylation can be a useful strategy for introducing further functional handles or for modifying the electronic properties of the pyrrolidinone system.

The table below outlines representative, plausible derivatization reactions at the nitrogen atom.

| Reagent | Base | Product | Reaction Type |

| Methyl Iodide | Sodium Hydride (NaH) | 1-Methyl-4-(trifluoromethyl)pyrrolidin-2-one | N-Alkylation |

| Benzyl Bromide | Potassium Carbonate (K₂CO₃) | 1-Benzyl-4-(trifluoromethyl)pyrrolidin-2-one | N-Alkylation |

| Acetyl Chloride | Triethylamine (Et₃N) | 1-Acetyl-4-(trifluoromethyl)pyrrolidin-2-one | N-Acylation |

| Benzoyl Chloride | Pyridine | 1-Benzoyl-4-(trifluoromethyl)pyrrolidin-2-one | N-Acylation |

These derivatization strategies provide a modular approach to expanding the molecular complexity of this compound, enabling the synthesis of a library of compounds for further investigation in various scientific fields.

Advanced Characterization and Theoretical Studies of 4 Trifluoromethyl Pyrrolidin 2 One

Spectroscopic Techniques for Structural Elucidationuni.lumdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms. In ¹H NMR, one would expect to see signals corresponding to the protons on the pyrrolidinone ring, with their chemical shifts and coupling patterns influenced by the adjacent trifluoromethyl group and the lactam functionality. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, the carbon bearing the trifluoromethyl group, and the other two methylene (B1212753) carbons in the ring. The strong electron-withdrawing nature of the trifluoromethyl group would cause a characteristic downfield shift for the adjacent carbon. Furthermore, ¹⁹F NMR spectroscopy is crucial for confirming the presence and environment of the CF₃ group, which would typically appear as a singlet in the absence of other fluorine atoms. rsc.org

Infrared (IR) Spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of 4-(Trifluoromethyl)pyrrolidin-2-one would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically appearing in the range of 1650-1700 cm⁻¹. Another key feature would be the C-F stretching vibrations of the trifluoromethyl group, which are usually strong and found in the 1000-1400 cm⁻¹ region. nist.govnist.gov The N-H stretching vibration of the lactam would also be present as a broad band around 3200-3400 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 153.04. uni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Common adducts observed in mass spectrometry, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are also used to determine the molecular weight and aid in structural confirmation. uni.lunih.gov

| Technique | Predicted Data | Source |

|---|---|---|

| Molecular Formula | C₅H₆F₃NO | uni.lu |

| Molecular Weight | 153.10 g/mol | uni.lu |

| Monoisotopic Mass | 153.04015 Da | uni.lu |

| Predicted Mass Spectrometry Adducts (m/z) | [M+H]⁺: 154.04743 | uni.lu |

| [M+Na]⁺: 176.02937 |

X-ray Crystallographic Analysis for Solid-State Structure Determinationuni.lu

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Such an analysis would be invaluable for definitively determining its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. For related pyrrolidinone structures, X-ray crystallography has been instrumental in understanding their three-dimensional arrangements and packing in the crystal lattice. nih.govmdpi.comresearchgate.net A crystallographic study of this compound would reveal the precise geometry of the five-membered ring and the orientation of the trifluoromethyl substituent, as well as hydrogen bonding patterns involving the lactam N-H and C=O groups.

Computational Chemistry and Molecular Modeling Investigationsnih.gov

In the absence of extensive experimental data, computational methods serve as a powerful tool to predict and understand the properties of this compound.

Quantum Chemical Calculations (e.g., DFT Studies)nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure, molecular properties, and reactivity of molecules. nih.govmdpi.com For this compound, DFT calculations can provide valuable information:

Optimized Geometry: DFT can predict the most stable three-dimensional structure, including bond lengths and angles, which can be compared with experimental data if available.

Spectroscopic Properties: Theoretical NMR and IR spectra can be calculated and compared with experimental spectra to aid in their interpretation and confirm the structure.

Electronic Properties: DFT can be used to calculate properties such as the molecular orbital energies (HOMO and LUMO), which are important for understanding the molecule's reactivity, and the electrostatic potential map, which indicates the distribution of charge and reactive sites. nih.gov

| Computational Parameter | Predicted Value | Significance | Source |

|---|---|---|---|

| XlogP (predicted) | 0.6 | Indicates lipophilicity | uni.lu |

| Predicted Collision Cross Section ([M+H]⁺, Ų) | 126.0 | Relates to the molecule's size and shape in the gas phase | uni.lu |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry can also be used to predict the reactivity of this compound and to study the mechanisms of reactions in which it might participate. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This information is vital for understanding reaction kinetics and for predicting the feasibility of different reaction pathways. For example, the nucleophilicity of the lactam nitrogen and the electrophilicity of the carbonyl carbon can be assessed, providing insights into how the molecule might behave in chemical reactions.

Pharmacological and Biological Research of 4 Trifluoromethyl Pyrrolidin 2 One

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism through which therapeutic agents exert their effects. Research into trifluoromethyl-containing compounds has explored their potential as inhibitors for various enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator in both insulin (B600854) and leptin signaling pathways. nih.gov Its role in down-regulating these pathways has made it a significant therapeutic target for conditions like type 2 diabetes and obesity. nih.govnih.gov The development of selective PTP1B inhibitors is a major goal in pharmaceutical research, with the aim of enhancing insulin sensitivity. nih.gov

While numerous inhibitors for PTP1B have been developed, including both synthetic and natural compounds, specific research detailing the inhibitory activity of 4-(Trifluoromethyl)pyrrolidin-2-one against PTP1B is not extensively documented in the available literature. nih.govresearchgate.net The general strategy for developing PTP1B inhibitors often involves creating molecules that can interact with the enzyme's active site. medchemexpress.com For instance, studies on 4-thiazolinone derivatives have identified compounds with potent PTP1B inhibitory activity, demonstrating the potential of heterocyclic compounds in this area. nih.gov However, a direct evaluation of the this compound scaffold for PTP1B inhibition remains a subject for future investigation.

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, involved in the biosynthesis of primary and secondary metabolites. They are considered attractive targets for the development of new antibacterial agents. While various compounds are being investigated as PPTase inhibitors, there is no specific information available in the searched literature regarding the evaluation of this compound as an inhibitor of bacterial phosphopantetheinyl transferases.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. nih.gov These studies help in understanding the specific structural features of a molecule that are responsible for its pharmacological effects. nih.gov

For compounds containing a trifluoromethyl group, SAR studies have been crucial. For example, research on trifluoromethylketones as inhibitors of juvenile hormone esterase (JHE) in insects has utilized SAR to identify the structural characteristics necessary for potent inhibition. nih.gov Such studies provide insights that can guide the design of more effective enzyme inhibitors. nih.gov While the general principles of SAR are widely applied, specific SAR studies detailing how modifications to the this compound structure affect its potential enzyme inhibitory activities are not available in the reviewed literature.

Receptor Modulation and Ligand Binding Investigations

The interaction of small molecules with cellular receptors is a primary mechanism of drug action, leading to the modulation of physiological pathways.

G Protein-Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of modern medicines. nih.gov They are involved in a vast array of physiological processes by transducing extracellular signals into intracellular responses. nih.gov The development of ligands that can selectively target specific GPCRs is a major focus of drug discovery. nih.gov Although the pyrrolidinone scaffold is present in various biologically active molecules, specific research data on the direct interaction of this compound with GPCRs is not prominently featured in the scientific literature searched.

The cannabinoid receptors, primarily CB1 and CB2, are GPCRs that have been implicated in numerous physiological and pathological processes. nih.gov The CB1 receptor is abundantly expressed in the central nervous system and is involved in regulating processes like food intake and mood. nih.gov

Research has been conducted on derivatives of this compound for their activity at cannabinoid receptors. Specifically, the compound 3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one, which features the trifluoromethyl-pyrrolidin-2-one core, has been identified as a mixed inverse agonist and antagonist for the CB1 receptor. nih.gov This suggests that the this compound scaffold can be a valuable starting point for developing modulators of the cannabinoid system. The alteration of CB1 receptor function is linked to several human diseases, making its modulators potential therapeutic agents. nih.gov

Table 1: Investigated Activity of a this compound Derivative

| Compound Name | Target Receptor | Observed Activity |

|---|---|---|

| 3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one | Cannabinoid Receptor 1 (CB1) | Mixed Inverse Agonist / Antagonist nih.gov |

Muscarinic Acetylcholine (B1216132) Receptor M1 Positive Allosteric Modulation

The muscarinic acetylcholine M1 receptor (M1 mAChR) is a G protein-coupled receptor critically involved in cognitive processes, making it a significant target for treating neurological and psychiatric disorders. Positive allosteric modulators (PAMs) are of particular interest as they can enhance the receptor's response to the endogenous ligand, acetylcholine, potentially offering a more nuanced therapeutic effect with fewer side effects than direct agonists.

Research into heteroaryl-pyrrolidinone derivatives has identified them as effective M1 PAMs. nih.gov A key focus has been the optimization of tool compounds like VU0453595, which features an aza-isoindolinone scaffold. nih.gov Medicinal chemistry efforts have explored replacing parts of this structure with various dihydropyrrolo-fused heteroaromatics to generate novel chemotypes with robust selectivity for the M1 receptor and no agonistic activity on their own. nih.gov While the broader class of pyrrolidinones is under investigation, specific data on this compound's direct activity as an M1 PAM is still emerging within the broader context of these scaffold optimization studies. The development of selective M1 PAMs is considered a promising strategy for enhancing cognitive function in conditions like Alzheimer's disease and schizophrenia. nih.govresearchgate.net

SAR in Receptor-Ligand Interactions

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For M1 PAMs based on the pyrrolidinone scaffold, SAR exploration has been a key strategy. The modification of the heteroaromatic portions fused to the pyrrolidinone core has led to the discovery of M1 PAMs with novel chemotypes. nih.gov These studies systematically alter the chemical structure to understand which functional groups and structural motifs are critical for binding to the M1 receptor and eliciting a positive allosteric effect. For instance, the exploration of positional lactam isomers derived from isatin-based compounds has been a fruitful avenue. nih.gov

While detailed SAR studies specifically isolating the contribution of the 4-trifluoromethyl group on the pyrrolidin-2-one core in M1 receptor binding are not extensively published, research on related structures provides insights. For example, in a different context of androgen receptor modulation, substitutions on a 4-(trifluoromethyl)-2(1H)-pyrrolidino[3,2-g]quinolinone core showed that substituted analogues were potent agonists, indicating the core structure is amenable to derivatization to achieve high-affinity ligands. nih.gov Theoretical approaches, such as Density Functional Theory (DFT), are also employed to understand the chemical reactivity and stabilization of ligands within the active site of receptors, highlighting the importance of electrostatic interactions like hydrogen bonding. nih.gov

Anticancer Activity Research

The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance properties like metabolic stability and membrane permeability. nih.gov Consequently, various compounds incorporating a trifluoromethyl group, including those with a pyrrolidinone-like structure, have been investigated for their potential as anticancer agents. nih.govdntb.gov.ua

In Vitro Cytotoxicity Against Cancer Cell Lines

Several studies have demonstrated the in vitro cytotoxicity of compounds containing the trifluoromethyl-pyrrolidinone moiety or related structures against various cancer cell lines.

For example, a series of novel 4-trifluoromethyl-2-anilinoquinoline derivatives were evaluated for their anti-cancer properties. Compound 8b from this series, which features a (4-(piperazin-1-yl)phenyl)amino substitution, showed superior efficacy against four different cancer cell lines. nih.gov Similarly, studies on pyrrolidine-2, a related compound, showed dose-dependent cytotoxicity against A549 and H460 non-small cell lung cancer cells, with IC50 values of 7.4 µM and 8.3 µM, respectively. researchgate.net

Other research on pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties also revealed potent cytotoxic activity. nih.gov Compound 10a was found to be highly potent against the PC3 prostate cancer cell line, while compounds 10b and 9e were effective against MCF-7 breast cancer and A549 lung cancer cells, respectively. nih.gov Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and tested against a panel of human cancer cell lines, with compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione) emerging as the most active. nih.gov

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrrolidine-2 | A549 (Lung) | 7.4 | researchgate.net |

| Pyrrolidine-2 | H460 (Lung) | 8.3 | researchgate.net |

| Compound 10a (pyrrolo[2,3-d]pyrimidine derivative) | PC3 (Prostate) | 0.19 | nih.gov |

| Compound 10b (pyrrolo[2,3-d]pyrimidine derivative) | MCF-7 (Breast) | 1.66 | nih.gov |

| Compound 9e (pyrrolo[2,3-d]pyrimidine derivative) | A549 (Lung) | 4.55 | nih.gov |

Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction)

A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Research indicates that trifluoromethyl-containing compounds often utilize this pathway.

The 4-trifluoromethyl-2-anilinoquinoline derivative, compound 8b , was found to induce both apoptosis and cell cycle arrest in cancer cells. nih.gov Similarly, cytotoxic pyrrolo[2,3-d]pyrimidine derivatives were shown to mediate their effects through apoptosis. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of late apoptotic cells and cell cycle arrest at various stages. nih.gov Further investigation into the mechanism of compound 9e in A549 cells showed that it activates the intrinsic mitochondrial apoptotic pathway. This was evidenced by the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, and increased levels of cleaved caspase-9 and caspase-3. nih.gov

Development of Novel Anticancer Agents

The promising results from in vitro studies have spurred the development of novel anticancer agents based on the trifluoromethyl and pyrrolidinone scaffolds. nih.govdntb.gov.ua The strategy often involves a pharmacophore hybridization approach, combining the trifluoromethyl group with other privileged scaffolds, like 2-anilinoquinoline, to create new chemical entities with enhanced potency and targeted activity. nih.gov

Research has identified specific molecular targets for some of these compounds. For instance, the anti-cancer activity of the 4-trifluoromethyl-2-anilinoquinoline derivatives was linked to the inhibition of the SGK1 kinase. nih.gov This discovery positions these compounds as potential leads for developing targeted cancer therapies. nih.gov The overarching goal of this research is to develop agents that are not only effective but also exhibit minimal toxicity, a critical factor for successful chemotherapy. nih.govrsc.org The synthesis of new derivatives, such as N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and thiazolo[4,5-d]pyrimidines, continues to be an active area of research in the quest for new and improved cancer treatments. nih.govnih.gov

Antimicrobial and Antibacterial Efficacy

In addition to their anticancer potential, compounds bearing the trifluoromethyl group have been investigated for their antimicrobial properties. This is particularly relevant in the context of cancer treatment, where patients are often immunocompromised and susceptible to infections. rsc.org

Research into 4-trifluoromethyl bithiazole derivatives has identified compounds with broad-spectrum antimicrobial activity against both viruses and bacteria. nih.govnih.gov For example, compound 8j from this class showed a notable spectrum of activity against Gram-positive bacteria, including Enterococcus faecalis and Streptococcus pyogenes, as well as some Gram-negative bacteria. nih.govnih.gov Another compound, 8a , demonstrated synergistic activity with the antibiotic colistin (B93849) against E. coli and A. baumannii. nih.gov

While this research does not focus directly on this compound, it highlights the utility of the trifluoromethyl group in developing antimicrobial agents. The development of compounds with dual anticancer and antimicrobial activities is an emerging and promising strategy in medicinal chemistry. rsc.org

Activity Against Drug-Resistant Bacterial Strains (e.g., MRSA)

The growing threat of antibiotic resistance has spurred research into novel antimicrobial agents. One area of interest is the potential of fluorinated compounds, such as those containing a trifluoromethyl group, to overcome resistance mechanisms. While direct studies on this compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) are not extensively detailed in the provided results, the broader context of trifluoromethyl-containing compounds suggests a promising avenue for exploration. For instance, the replacement of a methyl group with a trifluoromethyl group in certain bithiazole derivatives has been shown to induce antibacterial properties. nih.gov

Research has demonstrated that some trifluoromethyl-containing compounds exhibit potent activity against MRSA. For example, certain (1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethoxy (OCF3), trifluoromethylsulfonyl (SO2CF3), trifluoromethylthio (SCF3), and pentafluorosulfanyl (SF5) groups show significant antibacterial effects against MRSA, with minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against linezolid-resistant strains. nih.gov Interestingly, the SCF3 and SF5 containing variants were found to be bactericidal, while the OCF3 and SO2CF3 analogues were bacteriostatic. nih.gov These compounds also demonstrated the ability to clear intracellular MRSA in infected macrophages, a significant advantage over drugs like vancomycin. nih.gov

The effectiveness of antimicrobial agents is often evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 1: Examples of Anti-MRSA Activity of Various Compounds

| Compound/Agent | Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| (1,3,4-oxadiazol-2-yl)benzamides | Linezolid-resistant S. aureus (NRS 119) | As low as 0.06 | nih.gov |

| Tripropeptin C | MRSA | 0.78–1.0 | mdpi.com |

| Carvacrol (B1668589) | MRSA | 362.0 - 1024.0 | mdpi.com |

| Vancomycin | S. aureus and MRSA | 2 | nih.gov |

| Lactoquinomycin A | MRSA | 0.25-0.5 | researchgate.net |

Exploration of Antimicrobial Mechanisms

The mechanisms through which trifluoromethyl-containing compounds exert their antimicrobial effects are varied. A primary target for many antibacterial agents is the bacterial cell wall or membrane. For instance, some antimicrobial peptides disrupt the cell membrane, leading to cell lysis. nih.gov The peptidoglycan layer, essential for bacterial cell growth, is a common target. mdpi.com

In the case of some volatile phytochemicals like carvacrol and thymol, their anti-staphylococcal activity stems from their ability to disrupt cell membrane integrity, which increases permeability and leads to cell death. mdpi.com They can also interfere with bacterial metabolism by inhibiting key enzymes and modulating the expression of genes related to virulence. mdpi.com

While the specific mechanism of this compound is not detailed, the trifluoromethyl group can enhance the binding affinity and selectivity of a compound to its molecular target, which could be an enzyme or a receptor. The pyrrolidinone ring itself provides a rigid structure that can interact with the active sites of enzymes, thereby modulating their activity.

Influence of the Trifluoromethyl Group on Biological Activity and Pharmacokinetics

The incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly alter its physicochemical properties, which in turn influences its biological activity and pharmacokinetic profile. mdpi.com

Enhanced Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical factor for a drug's ability to cross cell membranes and reach its target. nih.gov The trifluoromethyl group is known to increase the lipophilicity of molecules. mdpi.comwordpress.com This enhancement in lipophilicity can facilitate better membrane permeability, a crucial property for drug candidates. mdpi.comnih.gov

Metabolic Stability and Bioavailability Considerations

The trifluoromethyl group is renowned for its high metabolic stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to degradation by metabolic enzymes. mdpi.com This enhanced stability can lead to a longer half-life and improved bioavailability of a drug. wordpress.com

Research on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group provided a "global protective effect" against hepatic metabolism, significantly reducing the number of metabolic products. nih.gov This stability is a key reason why trifluoromethylation is a common strategy in drug design to improve the pharmacokinetic profiles of potential drug candidates. mdpi.com

Electronic and Steric Effects on Target Binding

The trifluoromethyl group exerts strong electronic and steric effects that can influence how a molecule binds to its biological target. mdpi.com Its strong electron-withdrawing nature can alter the electronic distribution of a molecule, potentially improving hydrogen bonding and electrostatic interactions with the target protein. mdpi.com

Applied Research and Industrial Relevance

Medicinal Chemistry Applications in Drug Discovery and Development

The pyrrolidine (B122466) ring is a prominent five-membered nitrogen heterocycle that is widely utilized by medicinal chemists to develop treatments for human diseases. nih.gov Its derivatives, including the pyrrolidin-2-one structure, are integral to many pharmacologically important agents. frontiersin.orgresearchgate.net The incorporation of a trifluoromethyl group further leverages these properties, making the scaffold a point of interest in drug design.

The 4-(trifluoromethyl)pyrrolidin-2-one moiety serves as a key building block in the synthesis of novel therapeutic agents. frontiersin.orgchemimpex.com Researchers utilize its structure to design and synthesize compounds with specific biological targets. The versatility of the pyrrolidin-2-one ring allows for modifications that can significantly influence the pharmacological profile of the resulting drug candidates. nih.gov

For instance, derivatives have been designed as dipeptidyl peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes. nih.gov One study detailed the synthesis of novel pyrrolidine sulfonamide derivatives, where a compound featuring a 4-trifluorophenyl substitution exhibited significant inhibitory activity against the DPP-IV enzyme. frontiersin.org Another research effort focused on creating pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives, identifying a potent and selective DPP-4 inhibitor that showed promise in preclinical studies. nih.gov The synthesis of these complex molecules often involves multi-step reactions, starting from precursors that are functionalized to build the final pyrrolidine-based structure. nih.gov

Derivatives of this compound have been evaluated for a range of pharmacological activities. Preclinical studies in animal models have demonstrated the potential of these compounds in various therapeutic areas.

Notably, research into pyrrolidin-2-one derivatives has revealed significant anticonvulsant activity. nih.gov Structure-activity relationship (SAR) studies have confirmed that modifications to the pyrrolidinone core can substantially impact anticonvulsant efficacy. Beyond epilepsy, these compounds have been explored for other neurological disorders, serving as key intermediates in the development of selective receptor modulators. chemimpex.com For example, derivatives of 1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (B2698967) have shown potential as antagonists for cannabinoid receptors, suggesting therapeutic applications in pain management and neuroprotection. In vivo studies on a novel DPP-4 inhibitor based on a pyrrolidine-2-carbonitrile scaffold demonstrated its ability to decrease blood glucose levels in mice after an oral glucose challenge, highlighting its potential as an anti-diabetic agent. nih.gov

Table 1: Pharmacological Profiles of Selected Pyrrolidin-2-one Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione derivatives | MES & scPTZ receptors | Anticonvulsant | Derivatives with a 3-trifluoromethyl group were highly active in the MES test. | nih.gov |

| 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one derivatives | Cannabinoid receptors | Pain management, Neuroprotection | Showed potential as receptor antagonists. | |

| Pyrrolidine-2-carbonitrile derivatives | Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes | Compound 17a was an efficacious and selective inhibitor, lowering blood glucose in mice. | nih.gov |

| Pyrrolidine sulfonamide derivatives | DPP-IV enzyme | Type 2 Diabetes | A derivative with 4-trifluorophenyl substitution showed the best inhibition (IC50: 11.32 ± 1.59 μM). | frontiersin.org |

Agrochemical Applications

The structural features of this compound are also highly relevant in the agrochemical sector. The compound serves as a scaffold for developing new herbicides and pesticides, contributing to improved crop protection solutions. chemimpex.com

There is a continuous need for new herbicides with novel modes of action to combat weed resistance. google.commdpi.com Pyrrolidinone derivatives have emerged as a promising class of compounds for this purpose. google.com Research has focused on designing inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) synthesis in plants. nih.gov

A significant study involved the design and synthesis of phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives as PPO inhibitors. nih.gov One compound from this series, 9d , demonstrated potent herbicidal activity, with an IC50 value of 0.041 mg/L, comparable to the commercial herbicide oxyfluorfen. nih.gov Field trials indicated that this compound could potentially be developed as a post-emergence herbicide for controlling weeds in major crops like rice, cotton, and peanut. nih.gov Another line of research based on natural tetramic acids led to the development of pyrrolidine-2,4-dione (B1332186) derivatives with herbicidal properties. bohrium.com Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives containing the trifluoromethyl group have been synthesized and shown to have good herbicidal activity against bentgrass. nih.gov

Table 2: Herbicidal Activity of Selected this compound Analogs This table is interactive. You can sort and filter the data.

| Compound/Series | Target Weed | Mechanism of Action | Efficacy (IC50) | Reference |

|---|---|---|---|---|

| Compound 9d (phenoxy-trifluoromethyl-pyridine-pyrrolidinone) | Abutilon theophrasti | PPO Inhibition | 0.041 mg/L | nih.gov |

| Flurochloridone | Broad range of weeds | Carotenoid Biosynthesis Inhibition | Effective as a pre-emergence herbicide. | |

| Pyrrolidine-2,4-dione derivatives | Barnyard grass, Rape | Plant Growth Inhibition | Showed selectivity between monocotyledons and dicotyledons. | bohrium.com |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass | PPO Inhibition (putative) | Most compounds showed good activity at 1 mM. | nih.gov |

Potential in Material Science (e.g., Advanced Polymers, Photocatalysts)

While the primary applications of this compound and its direct derivatives are in the life sciences, its structural components suggest significant potential in the field of material science. The unique properties conferred by fluorine atoms, such as high thermal stability and chemical inertness, make fluorinated compounds valuable in creating advanced materials. ontosight.ai

Research on the closely related compound 2-(4-trifluoromethylphenyl)pyrrolidine indicates its potential for use in creating advanced polymers with enhanced thermal and chemical resistance. chemimpex.com Furthermore, other related fluorinated heterocyclic compounds, such as 4-(Trifluoromethyl)-2-pyridone, are utilized as building blocks in the synthesis of materials for semiconductors and photocatalysts. ossila.com The combination of the robust pyrrolidinone ring and the electron-withdrawing trifluoromethyl group in this compound suggests it could be a valuable monomer or modifier for synthesizing specialized fluoropolymers, coatings, or other advanced materials where durability and specific electronic properties are desired. chemimpex.comontosight.ai

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The synthesis of fluorinated organic molecules, including 4-(trifluoromethyl)pyrrolidin-2-one, often relies on traditional methods that can be resource-intensive and generate hazardous waste. A significant future challenge lies in the development of more sustainable and environmentally friendly synthetic pathways.

Current research in green chemistry offers several promising avenues for the synthesis of pyrrolidinone derivatives. These include the utilization of ultrasound-assisted organic synthesis, which can accelerate reactions and reduce energy consumption mdpi.com. The use of green solvents like ethanol and biodegradable catalysts such as citric acid in multicomponent reactions represents another significant step towards sustainability mdpi.comnih.gov. Furthermore, the development of reusable, magnetically separable nanocatalysts, such as L-proline functionalized manganese ferrite nanorods, offers a pathway for efficient and eco-friendly synthesis of complex pyrrolidine (B122466) structures researchgate.net.

Future research will likely focus on adapting these green principles to the specific synthesis of this compound. A key challenge will be the efficient and stereoselective introduction of the trifluoromethyl group using greener fluorinating reagents and catalysts. Biocatalytic approaches, which employ enzymes to carry out specific chemical transformations under mild conditions, present a particularly attractive, albeit challenging, area for exploration acs.orgfrontiersin.org. The development of enzymatic or microbial processes for the synthesis of trifluoromethylated building blocks or the direct construction of the pyrrolidinone ring could significantly reduce the environmental footprint of its production.

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Pyrrolidinone Synthesis

| Feature | Conventional Synthesis | Greener Synthetic Routes |

| Solvents | Often toxic and volatile organic solvents | Water, ethanol, supercritical fluids |

| Catalysts | Homogeneous metal catalysts, strong acids/bases | Heterogeneous catalysts, biocatalysts, organocatalysts |

| Energy Input | High temperatures, prolonged reaction times | Microwave, ultrasound irradiation, ambient temperatures |

| Byproducts | Often stoichiometric amounts of waste | Minimal byproducts, atom-economical reactions |

| Sustainability | Low | High |

Advanced Mechanistic Elucidation of Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for the rational design of new therapeutic agents. Future research must focus on advanced mechanistic studies to elucidate these interactions.

The presence of the trifluoromethyl group is known to significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its biological activity mdpi.com. The strong electron-withdrawing nature of the trifluoromethyl group can also impact the binding affinity of the molecule to its target proteins frontiersin.org.

Advanced techniques such as X-ray crystallography and cryo-electron microscopy will be invaluable in obtaining high-resolution structural information of this compound derivatives bound to their biological targets. This will provide precise insights into the key binding interactions and the role of the trifluoromethyl group in target recognition. Furthermore, sophisticated biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the thermodynamics and kinetics of binding, offering a more complete picture of the molecular interactions. Computational methods, including molecular dynamics simulations, can complement these experimental approaches by providing dynamic insights into the binding process and helping to rationalize structure-activity relationships.

Exploration of Novel Therapeutic Targets and Disease Areas

The pyrrolidine scaffold is a well-established pharmacophore found in a wide array of biologically active compounds, with applications ranging from anticancer and antibacterial agents to treatments for central nervous system disorders nih.govfrontiersin.org. The incorporation of a trifluoromethyl group can further enhance the therapeutic potential of these molecules mdpi.com.

Future research should aim to explore novel therapeutic targets and disease areas for this compound and its analogs. Based on the known activities of similar compounds, several areas warrant investigation. For instance, the potential of these compounds as inhibitors of enzymes such as kinases, proteases, or DNA gyrase could be explored for applications in oncology and infectious diseases frontiersin.org. The structural similarity of the pyrrolidinone core to the neurotransmitter GABA suggests that derivatives of this compound could be investigated for their potential as modulators of GABA receptors, with possible applications in epilepsy, anxiety, and other neurological disorders.

Moreover, the unique properties conferred by the trifluoromethyl group may enable these compounds to target proteins that have been challenging for non-fluorinated molecules. A systematic screening of this compound derivatives against a broad panel of biological targets will be essential for identifying new and unexpected therapeutic opportunities.

Computational Design and Predictive Modeling for Enhanced Efficacy and Selectivity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved efficacy and selectivity. The application of these methods to this compound research holds significant promise for accelerating the development of new drug candidates.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches can be employed to design novel derivatives of this compound with enhanced binding affinity and selectivity for their target proteins. Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that govern the biological activity of these compounds, providing valuable guidance for further optimization.

Predictive modeling can also be used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds before they are synthesized, thereby reducing the time and cost associated with drug development. For example, computational models can predict the permeability of these compounds across the blood-brain barrier, which is a critical parameter for drugs targeting the central nervous system. The accurate prediction of metabolic pathways can also help in designing molecules with improved metabolic stability.

Integration of High-Throughput Screening and Combinatorial Chemistry in this compound Research

High-throughput screening (HTS) and combinatorial chemistry are powerful technologies that allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the pace of drug discovery. The integration of these approaches into this compound research will be crucial for exploring a vast chemical space and identifying novel bioactive molecules.

Combinatorial chemistry can be used to generate large and diverse libraries of this compound derivatives by systematically varying the substituents on the pyrrolidinone ring. These libraries can then be screened against a wide range of biological targets using HTS assays to identify initial "hit" compounds.

The development of efficient and robust synthetic methods for the solid-phase or solution-phase synthesis of these libraries will be a key challenge. Furthermore, the design of focused libraries based on computational predictions or known structure-activity relationships can increase the efficiency of the screening process. The hits identified from HTS campaigns can then serve as starting points for further lead optimization through medicinal chemistry efforts, ultimately leading to the development of new and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(trifluoromethyl)pyrrolidin-2-one derivatives?

- Methodological Answer : The synthesis of pyrrolidin-2-one derivatives often involves cyclocondensation reactions or nucleophilic substitution. For example, 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones are synthesized via cyclization of polyfluoroalkyl-containing precursors under acidic conditions (e.g., H₂SO₄ in acetic acid) with yields ranging from 19% to 67% . For pyrrolidin-2-ones, analogous routes may use trifluoromethyl ketones and amines in ring-closing reactions. Optimization of solvent (e.g., THF, DMF) and temperature (40–100°C) is critical to suppress side reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation. The ¹⁹F NMR chemical shift of the CF₃ group typically appears at δ −60 to −70 ppm, confirming substitution patterns . IR spectroscopy identifies carbonyl stretches (C=O) near 1700 cm⁻¹. X-ray diffraction (e.g., for pyridin-2-one analogs) validates spatial arrangements, such as planarity of the lactam ring . Mass spectrometry (EI or ESI) confirms molecular weight and fragmentation pathways .

Q. How can purity and stability of this compound be assessed during storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) monitors purity. Stability studies under nitrogen at 2–8°C prevent degradation, as recommended for fluorinated lactams . Accelerated stability testing (40°C/75% RH) over 4–6 weeks identifies decomposition products via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in ring-opening functionalization?

- Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity of the carbonyl, facilitating nucleophilic attack. Computational studies (DFT) reveal that ring-opening by amines proceeds via a zwitterionic transition state, with activation energies influenced by solvent polarity . For example, amidation at the β-position can be achieved using Grignard reagents under anhydrous conditions, with yields improved by slow addition (−78°C to RT) .

Q. How can competing side reactions (e.g., dimerization) be mitigated during C–H functionalization of this compound?

- Methodological Answer : Steric hindrance from the CF₃ group often leads to regioselectivity challenges. Transition-metal catalysts (e.g., Pd(OAc)₂) with bulky ligands (e.g., t-BuXPhos) suppress dimerization by favoring mono-arylation. Solvent choice (e.g., toluene over DMSO) and low reagent stoichiometry (1.2 eq) further reduce side products . Kinetic studies using in situ IR spectroscopy help optimize reaction times .

Q. What pharmacological activities have been reported for this compound derivatives?

- Methodological Answer : Analogs such as Fluorochloridone (CAS 61213-25-0) exhibit herbicidal activity via inhibition of carotenoid biosynthesis . In medicinal chemistry, pyrrolidin-2-ones with CF₃ groups act as kinase inhibitors or receptor ligands. For instance, (3R,5R)-5-(3-fluorophenyl)pyrrolidin-2-one derivatives are CB1 receptor tracers, validated in PET imaging . Acute toxicity studies in rodents (e.g., LD₅₀ > 500 mg/kg) and analgesic assays (hot-plate test) guide structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.